![molecular formula C12H15ClN2S B1521170 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181457-72-6](/img/structure/B1521170.png)
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 254.77 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.
Structural Information
Property | Value |
---|---|
Molecular Formula | C12H14N2S·HCl |
Molecular Weight | 254.77 g/mol |
SMILES | CC1=CC(=CC=C1)CC2=C(N=C(S2)N) |
InChI | InChI=1S/C12H14N2S/c1-8-... |
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that thiazole derivatives showed IC50 values in the range of 1.61 to 1.98 µg/mL against tumor cells, suggesting strong anticancer potential .
Case Study:
In a comparative study of thiazole derivatives, it was found that the presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances cytotoxicity. The compound's structure allows it to interact with cellular targets through hydrophobic interactions, which is essential for its antitumor activity .
Antibacterial Activity
Thiazole compounds have also been evaluated for their antibacterial properties. For example, derivatives similar to this compound have shown notable potency against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 20 µg/mL .
Table: Antibacterial Efficacy of Thiazole Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Methyl-5-(3-methylphenyl)methyl-thiazole | <20 | Staphylococcus aureus |
Another Thiazole Derivative | 10 | Escherichia coli |
The mechanisms by which thiazole derivatives exert their biological effects include:
- Inhibition of Protein Synthesis: Thiazoles can interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells: They may activate apoptotic pathways in tumor cells.
- Disruption of Cell Membrane Integrity: Some thiazoles compromise bacterial cell wall synthesis leading to cell lysis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and the attached phenyl groups significantly influence the biological activity of these compounds. For instance:
- Positioning of Methyl Groups: The presence of methyl groups at specific positions enhances solubility and bioactivity.
- Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups can modulate the potency against cancer and bacterial cells.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data, or case studies focusing solely on the compound "4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride." However, the search results do provide some relevant information regarding the properties, structure, and related research on thiazole derivatives, which can be helpful for understanding potential applications .
Structural and Physicochemical Information
- Molecular Formula: C12H15ClN2S
- Molecular Weight: 254.78 g/mol
- CAS Number: 1181457-72-6
- SMILES: CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C
Potential Research Areas Based on Thiazole Derivatives
While the specific applications of "this compound" are not detailed in the search results, research on other thiazole derivatives indicates potential areas of interest:
- Anticancer Activity: Thiazole-containing compounds have demonstrated anticancer potential against various cancer cell lines . For example, some compounds have shown activity against human glioblastoma U251 cells, human melanoma WM793 cells, and breast cancer cell lines .
- Antimicrobial Activity: Certain amino thiazoles have shown activity against Mycobacterium tuberculosis H37Rv strain .
- Corrosion Inhibition: Thiazole derivatives have been studied for their corrosion inhibition properties on metal surfaces .
- Enzyme Inhibition: Some thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential applications in this area .
- Antidiabetic Potential: Certain thiazole compounds exhibit antidiabetic potential and increase insulin sensitivity .
General Information on Thiazoles
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride?
The synthesis involves a multi-step process:
- Step 1: Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-halo ketones or esters under controlled temperature (20–25°C) and solvent conditions (e.g., dioxane or acetic acid) .
- Step 2: Functionalization of the thiazole ring with a (3-methylphenyl)methyl group through nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like triethylamine or Lewis acids .
- Step 3: Salt formation (hydrochloride) by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purity . Critical parameters include solvent choice (polar aprotic solvents enhance yield), reaction time (3–5 hours for cyclization), and stoichiometric control to avoid byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and aromatic proton environments. For example, the methyl group on the thiazole ring appears as a singlet (~2.5 ppm), while the benzyl protons show splitting patterns .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the primary biological targets or assays for initial screening of this compound?
Prioritize assays aligned with thiazole derivatives' known activities:
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorescence-based protocols .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
Apply statistical DoE methodologies:
- Factor Screening: Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM): Optimize yield and purity using a Central Composite Design (CCD), analyzing interactions between factors like reaction time (3–8 hours) and HCl concentration during salt formation .
- Validation: Confirm optimal conditions with triplicate runs and compare predicted vs. experimental yields .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Conduct a structure-activity relationship (SAR) study:
- Analog Synthesis: Replace the (3-methylphenyl)methyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups .
- Activity Comparison: Test analogs against a consistent panel of biological targets. For example, fluorinated analogs may show enhanced antimicrobial activity due to increased lipophilicity .
- Computational Modeling: Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. How should researchers resolve contradictions in biological data across studies?
Address discrepancies through:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) to isolate protocol variability .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to identify trends in activity .
- Mechanistic Studies: Use knock-out cell lines or enzyme inhibition assays to confirm target specificity .
Q. What strategies mitigate instability or degradation during storage?
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Formulation: Prepare lyophilized powders or store in amber vials under inert gas (N) to reduce oxidative/hydrolytic degradation .
- Analytical Tracking: Use LC-MS to identify degradation products (e.g., hydrolysis of the thiazole ring) and adjust storage pH accordingly .
Q. Methodological Resources
Properties
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISKNSROGDABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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